Product packaging for Oxaflumazine(Cat. No.:CAS No. 16498-21-8)

Oxaflumazine

Cat. No.: B095392
CAS No.: 16498-21-8
M. Wt: 507.6 g/mol
InChI Key: GXCXYCOOYDMQOK-UHFFFAOYSA-N
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Description

Oxaflumazine, with the CAS Registry Number 16498-21-8, is a phenothiazine derivative with the molecular formula C26H32F3N3O2S and a molecular weight of 507.61 . It has been historically classified as an antipsychotic agent for research purposes . The compound is a solid, appearing as crystals in its disuccinate salt form (CAS 7450-97-7) with a melting point of 136-138°C . Its ultraviolet absorption maxima in methanol are at 259 nm and 310 nm . Today, this compound is a valuable compound in research and development laboratories. It serves as a useful research chemical for a range of applications and is particularly suited for use as an analytical standard in high-performance liquid chromatography (HPLC) . This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32F3N3O2S B095392 Oxaflumazine CAS No. 16498-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-[3-[4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32F3N3O2S/c27-26(28,29)20-7-8-24-22(19-20)32(21-5-1-2-6-23(21)35-24)11-3-10-30-13-15-31(16-14-30)12-9-25-33-17-4-18-34-25/h1-2,5-8,19,25H,3-4,9-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCXYCOOYDMQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167829
Record name Oxaflumazine [INN:DCF]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16498-21-8
Record name 10-[3-[4-[2-(1,3-Dioxan-2-yl)ethyl]-1-piperazinyl]propyl]-2-(trifluoromethyl)-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16498-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxaflumazine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016498218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxaflumazine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXAFLUMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ME957NZRY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Modifications of Oxaflumazine

Established Synthetic Pathways for Oxaflumazine Core Structure

The core of this compound is the phenothiazine (B1677639) tricycle. The synthesis of this fundamental structure has been approached through several established chemical reactions over the years. The first documented synthesis of the parent phenothiazine compound was achieved by Bernthsen in 1883, which involved the thionation of diphenylamine (B1679370) using elemental sulfur. researchgate.net Since this initial discovery, a variety of methods have been developed to construct the phenothiazine ring system.

Common synthetic strategies often involve the cyclization of appropriately substituted diarylamines or diaryl sulfides. One widely utilized technique proceeds through the reaction of 2-aminobenzenethiol with derivatives of 2-chloro-1-nitrobenzene, which is followed by acetylation and a Smiles rearrangement to yield 2-substituted phenothiazines. nih.gov Another established pathway involves the synthesis of phenothiazines with substituents at various positions by using [2-[(2-Chlorophenyl) thio]phenyl]amine derivatives. nih.gov

Additionally, the refluxing of aniline (B41778) derivatives with 2-chlorobenzoic acid in ethanol (B145695) has been employed for the preparation of phenothiazine derivatives. jpionline.org These methods represent the classical approaches to constructing the foundational phenothiazine nucleus, which is the essential starting point for the synthesis of more complex molecules like this compound.

Synthetic Pathway Reactants Key Steps Reference
Bernthsen SynthesisDiphenylamine, SulfurThionation researchgate.net
Smiles Rearrangement Route2-aminobenzenethiol, 2-chloro-1-nitrobenzene derivativeAcetylation, Smiles Rearrangement nih.gov
Substituted Aniline RouteAniline derivative, 2-chlorobenzoic acidReflux in ethanol jpionline.org

Derivatization Strategies and Analogue Synthesis

Derivatization of the phenothiazine core is a key strategy for discovering new compounds with tailored properties. This involves chemically modifying the core structure to produce a library of analogues.

Molecular hybridization is one such strategy, which involves combining the phenothiazine scaffold with other bioactive pharmacophores. This approach aims to create hybrid compounds that can interact with multiple biological targets, potentially leading to enhanced efficacy. jpionline.org Another significant derivatization method is the Mannich reaction. This reaction is frequently used to produce secondary and tertiary amine derivatives, and when applied to NH-heterocycles like phenothiazine, it can generate N-Mannich bases with a wide array of potential pharmacological effects. nih.gov

Furthermore, direct modification of the phenothiazine ring, such as through the Claisen-Schmidt condensation of N-alkyl-3-formylphenothiazine with various acetophenones, can yield chalcone (B49325) derivatives, expanding the structural diversity of the compound family. researchgate.net

The formation of salts is a common and crucial step in pharmaceutical development to improve a compound's physicochemical properties, such as solubility and stability. For this compound, the disuccinate salt is a notable example. stxip.org this compound disuccinate is formed by the reaction of this compound with two equivalents of succinic acid (butanedioic acid). echemi.com The preparation of this salt has been reported to be carried out in acetone. chemicalbook.com This conversion into a salt form is a standard practice in medicinal chemistry to create a more suitable active pharmaceutical ingredient. In addition to succinate, other salt forms can be generated using various pharmaceutically acceptable acids, including amine salts, to modify the compound's properties. googleapis.comgoogle.com The deuterium-labeled version, this compound-d8 disuccinate, has also been synthesized for use in research. invivochem.com

Salt Form Reactant Molecular Formula Reference
This compound DisuccinateSuccinic AcidC26H32F3N3O2S.2C4H6O4 echemi.com
This compound DisuccinateSuccinic AcidC34H44F3N3O10S frontiersin.orgnih.gov

Modifying the molecular structure of a parent compound is fundamental to enhancing its pharmacological profile. For the phenothiazine class, including this compound, specific structural changes can lead to improved properties. The introduction of fluorine atoms, such as the trifluoromethyl group (-CF3) present in this compound, is a key modification strategy in medicinal chemistry. epdf.pub Fluorination can significantly alter a molecule's physicochemical properties, including its metabolic stability and ability to cross biological membranes. epdf.pub

The principles of structure-activity relationships (SAR) guide these modifications. For instance, altering the hydrophobicity and the length of functional group chains attached to specific positions on a core scaffold can have a profound impact on biological activity. mdpi.com In other drug classes, like quinolones, the addition of a fluorine atom to the core structure has been shown to broaden the spectrum of activity, while other substitutions influence potency and pharmacokinetics. mdpi.com These general principles are applicable to the design of novel phenothiazine derivatives. The goal of such modifications is often to improve drug-likeness, permeability, and pharmacokinetic properties, which can sometimes be achieved by strategically reducing molecular size or polarity. nih.gov

Advanced Synthetic Techniques in this compound Research

Modern synthetic chemistry offers advanced techniques that can improve the efficiency, selectivity, and environmental footprint of chemical syntheses. In the context of phenothiazine research, several innovative methods have been reported.

Microwave-assisted synthesis has emerged as a powerful tool. It has been used for the N-alkylation of phenothiazine derivatives, offering a rapid and efficient alternative to conventional heating methods that often require very strong bases like sodium amide (NaNH2). acgpubs.org Another advanced technique is the use of ultrasound. Sonication has been employed in one-pot multicomponent reactions to synthesize various heterocyclic phenothiazine derivatives, often leading to higher yields and shorter reaction times. researchgate.net

In a move towards more sustainable chemistry, an iron-catalyzed domino C–S/C–N cross-coupling reaction has been developed. This method for synthesizing phenothiazines is noted for being more environmentally benign and efficient, addressing issues like poor substrate scope and regioselectivity often encountered with older palladium and copper-catalyzed reactions. acs.org Furthermore, the field of asymmetric organocatalysis, a Nobel Prize-winning area of research, provides powerful methods for creating optically pure compounds, which is critical for developing drugs with specific stereochemistry. irb.hr These advanced techniques represent the forefront of synthetic strategies applicable to the creation of novel and complex phenothiazine-based molecules.

Advanced Technique Application Advantages Reference
Microwave SynthesisN-alkylation of phenothiazinesFacile, avoids strong bases acgpubs.org
Ultrasound MethodOne-pot multicomponent synthesisHigher yields, shorter reaction times researchgate.net
Iron-Catalyzed Domino ReactionPhenothiazine core synthesisEnvironmentally benign, efficient, better regioselectivity acs.org
Asymmetric OrganocatalysisSynthesis of optically pure derivativesHigh enantioselectivity irb.hr

Pharmacological Spectrum and Neuroleptic Actions of Oxaflumazine

Primary Pharmacological Activities as a Neuroleptic Agent

Oxaflumazine is identified as a typical antipsychotic agent belonging to the phenothiazine (B1677639) group diabetesjournals.org. Drugs in this class are known to act as neuroleptics. The primary mechanism of action for typical antipsychotics involves the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. This action is linked to the alleviation of positive symptoms of psychosis, such as hallucinations and delusions.

Comparative Pharmacological Efficacy with Reference Neuroleptics (e.g., Trifluorophenazine, Fluphenazine)

Specific studies directly comparing the pharmacological efficacy of this compound with reference neuroleptics such as Trifluoperazine (B1681574) and Fluphenazine (B1673473) are not available in the provided search results. Comparative analyses of other phenothiazines like fluphenazine and trifluoperazine show differences in their side effect profiles and clinical applications, but data for this compound is absent diabetesjournals.org.

Specific Central Nervous System Effects

Detailed preclinical or clinical data outlining the specific central nervous system effects of this compound are not available in the search results.

There is no specific information available regarding the cataleptogenic properties of this compound in preclinical models within the provided search results.

While classified as a phenothiazine antipsychotic, specific studies detailing the antipsychotic potential and related behavioral modulations of this compound were not found in the search results diabetesjournals.org.

Exploration of Other Potential Biological Activities (e.g., Oncostatic, Immunosuppressive Actions)

There is no information available in the provided search results regarding the exploration of oncostatic or immunosuppressive actions of this compound.

Mechanistic Elucidation of Oxaflumazine S Biological Actions

In Vitro Approaches to Understanding Molecular Mechanisms

In vitro studies are fundamental to elucidating the molecular mechanisms of a drug like oxaflumazine. These studies, conducted in a controlled laboratory setting outside of a living organism, allow for the direct investigation of a drug's interaction with specific molecular targets. nih.govscholarsresearchlibrary.com For instance, in vitro assays can determine a compound's binding affinity for various receptors, its effect on enzyme activity, or its ability to modulate ion channels. nih.gov

In the context of this compound, in vitro research would involve a variety of techniques. Radioligand binding assays, for example, could be used to determine the affinity of this compound for different neurotransmitter receptors. Cell-based assays using cultured neurons or other relevant cell lines could then be employed to observe the functional consequences of this binding, such as changes in intracellular signaling molecules or gene expression. termedia.pl

Furthermore, in vitro dissolution studies can provide insights into the drug's release characteristics from a given formulation, which is a critical factor influencing its bioavailability. scholarsresearchlibrary.com While not directly a mechanistic study at the molecular level, it informs how the drug becomes available to interact with its targets.

Intracellular Signaling Pathway Modulation

The interaction of a drug with its receptor at the cell surface initiates a cascade of intracellular events known as signal transduction. nih.govnih.gov These pathways ultimately lead to the cellular response and the drug's therapeutic effect.

Antipsychotics, by acting on G-protein coupled receptors like the dopamine (B1211576) D2 receptor, can modulate various intracellular signaling pathways. termedia.pl A common pathway affected is the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade. termedia.pl Blockade of D2 receptors, which are typically coupled to inhibitory G-proteins (Gi/o), can lead to an increase in cAMP levels. termedia.pl This, in turn, can activate protein kinase A (PKA) and influence the phosphorylation state of key downstream proteins like DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa). termedia.pl

Other important signaling pathways that can be modulated by antipsychotics include the Akt/GSK-3 and the mitogen-activated protein kinase (MAPK) pathways. termedia.pl These pathways are crucial for regulating a wide range of cellular processes, including gene expression, neuronal survival, and synaptic plasticity. termedia.plresearchgate.net The specific effects of this compound on these intricate signaling networks are not yet fully elucidated and represent an important area for future research. Understanding how this compound modulates these intracellular pathways will provide a more complete picture of its mechanism of action and may reveal novel therapeutic targets.

Preclinical Pharmacological and Toxicological Investigations of Oxaflumazine

In Vivo Pharmacological Studies in Animal Models

In vivo studies are essential for understanding how a substance affects a living organism. In the case of oxaflumazine, these studies have focused on its potential as an antipsychotic agent by examining its impact on animal behavior and physiology.

The evaluation of antipsychotic-like activity in rodents often involves models that mimic certain aspects of psychosis. scielo.br These models can be based on behavioral changes induced by psychotomimetic drugs. scielo.br For instance, drugs like phencyclidine (PCP) can induce hyperlocomotion in rodents, and the ability of a test compound to counteract this effect is considered a predictor of antipsychotic action. nih.gov Another common model involves the use of dopamine (B1211576) agonists, which can induce stereotypic behaviors. researchgate.net The conditioned avoidance response (CAR) is a non-pharmacological test also used to predict antipsychotic activity. scielo.br

Rodent models are at the forefront of preclinical drug development due to their genetic manipulability, cost-effectiveness, and physiological similarities to humans, which aid in replicating complex disease states. mdpi.com While no specific studies on this compound's effects in these particular models were found in the provided search results, the general methodology for assessing antipsychotic potential in rodents is well-established. scielo.brpsu.edu

Table 1: Common Rodent Models for Antipsychotic Activity Assessment

Model Inducing Agent Observed Behavior Relevance
Hyperlocomotion Phencyclidine (PCP) Increased movement Positive symptoms
Stereotypy Dopamine agonists Repetitive, purposeless behaviors Positive symptoms
Prepulse Inhibition (PPI) Deficit Psychotomimetic drugs Reduced startle response inhibition Cognitive deficits
Social Interaction Deficit NMDA antagonists Decreased social investigation Negative symptoms
Conditioned Avoidance Response (CAR) N/A (behavioral) Failure to avoid an aversive stimulus General antipsychotic efficacy

Beyond specific models of psychosis, broader behavioral and physiological assessments are conducted. These studies aim to define the dose-response relationship and the time course of any observed effects. europa.eu Behavioral assessments in rodents can include observing changes in general activity, motor coordination, and social behaviors. psu.edunih.gov Physiological monitoring may involve tracking vital signs to understand the compound's systemic effects.

Preclinical Toxicological Assessment

Toxicology studies are fundamental to drug development, aiming to identify potential target organs for toxicity and to establish a safe starting dose for human trials. noblelifesci.compacificbiolabs.com These studies are conducted in various animal models, including rodents and non-rodents like beagle dogs. mdpi.comselvita.com

The primary goals of preclinical safety evaluation are to identify an initial safe dose for human studies, pinpoint potential target organs for toxicity, determine if toxic effects are reversible, and establish safety parameters for clinical monitoring. pacificbiolabs.com General toxicity studies can range from single-dose acute toxicity to repeated-dose studies lasting from a few weeks to several months. selvita.comlabinsights.nl The duration of these studies should generally be equal to or longer than the proposed duration of human clinical trials. pacificbiolabs.com

Safety pharmacology is a specific component of preclinical evaluation that investigates the effects of a substance on vital physiological functions. europa.eu The "core battery" of safety pharmacology studies, as outlined in ICH S7A guidelines, focuses on the central nervous, cardiovascular, and respiratory systems. nih.govcriver.com These studies are designed to detect undesirable pharmacodynamic properties that could be relevant to human safety. europa.eu For instance, cardiovascular assessments often include in vitro assays like the hERG assay to check for potential QT interval prolongation and in vivo monitoring of conscious animals. nih.govcriver.com

Table 2: Core Battery of Safety Pharmacology Studies

System Endpoints Investigated
Central Nervous System General behavior, locomotion, neuromuscular coordination
Cardiovascular System Blood pressure, heart rate, electrocardiogram (ECG)
Respiratory System Respiratory rate, tidal volume

Mechanistic Toxicology Investigations

When adverse effects are observed in general toxicity or safety pharmacology studies, mechanistic toxicology investigations may be initiated. erbc-group.com The purpose of these follow-up studies is to understand the underlying biological mechanisms responsible for the observed toxicity. europa.euerbc-group.com This deeper understanding can help in assessing the risk to humans and in developing strategies to mitigate that risk.

Clinical Research Trajectory and Therapeutic Exploration of Oxaflumazine

Early Clinical Trials and Efficacy Assessments

Information regarding broad, early-phase clinical trials and comprehensive efficacy assessments for Oxaflumazine is limited in currently accessible literature. The primary clinical research available focuses on specific patient populations, as detailed in the subsequent sections. General efficacy data from large, multi-center trials typical for modern pharmaceuticals is not publicly available for this compound.

Investigations in Specific Patient Populations

Limited clinical studies of this compound were conducted, with a notable focus on psychiatric disorders, particularly within pediatric populations.

Clinical Studies in Psychotic Disorders

A clinical study of this compound was conducted by Deniker et al. and published in 1971, which assessed its place among neuroleptic drugs. drugfuture.com This research suggests its primary therapeutic target was psychotic disorders. Newer phenothiazine (B1677639) derivatives, including this compound, were noted for their clinical antipsychotic efficacy. researchgate.net The compound was found to be a potent cataleptogenic in animal models, a characteristic often associated with antipsychotic activity. researchgate.net

Research in Pediatric Psychiatric Environments

A specific experimental study investigated the use of this compound acid disuccinate in the treatment of psychotic children. drugfuture.com This research, conducted in a pedopsychiatric setting, highlights an early interest in the compound's potential application for childhood psychiatric conditions. However, detailed findings from this study, including patient demographics, specific outcomes, and comparator groups, are not detailed in readily available sources.

Exploratory Studies in Hematological Malignancies (e.g., Acute Myeloblastic Leukaemia)

There is no publicly available information or published research to indicate that this compound was ever the subject of exploratory studies in hematological malignancies, such as acute myeloblastic leukemia.

Long-term Outcome Studies and Follow-up Research

No long-term outcome studies or follow-up research on patients treated with this compound are available in the public domain. The limited research on this compound appears to be confined to the initial pharmacological and early clinical explorations in the 1970s.

Data Tables

Due to the limited and dated nature of the available research on this compound, no specific data from clinical trials is available to generate interactive data tables.

Structure Activity Relationship Sar Studies of Oxaflumazine and Analogues

Identification of Key Structural Features for Neuroleptic Activity

The neuroleptic activity of oxaflumazine and related phenothiazine (B1677639) compounds is intrinsically linked to their three-dimensional structure, which allows them to interact with biological targets, primarily dopamine (B1211576) receptors. pharmacy180.comif-pan.krakow.pl The fundamental structure consists of a tricyclic phenothiazine core, a side chain attached to the nitrogen atom at position 10, and various substituents on the aromatic rings. if-pan.krakow.plfirsthope.co.in

Key structural determinants for neuroleptic activity include:

The Tricyclic Core: The three-ring phenothiazine system is essential for the antipsychotic effect. firsthope.co.in This lipophilic core structure facilitates crossing the blood-brain barrier. if-pan.krakow.pl

The Alkyl Side Chain: A crucial feature for neuroleptic activity is a three-carbon chain separating the nitrogen atom of the phenothiazine ring and the terminal amino group of the side chain. cutm.ac.inslideshare.netslideshare.net Shortening this chain can alter receptor affinity. if-pan.krakow.pl

The Terminal Amino Group: For maximum potency, the amino group at the end of the side chain must be tertiary. cutm.ac.inslideshare.netslideshare.net Primary and secondary amines exhibit reduced or no activity. pharmacy180.com

Substitution on the Phenothiazine Ring: The position and nature of substituents on the phenothiazine ring significantly influence potency. cutm.ac.in Substitution at the C-2 position is considered optimal for neuroleptic activity. pharmacy180.comslideshare.netslideshare.net Electron-withdrawing groups at this position, such as -CF3, tend to increase antipsychotic activity. pharmacy180.comslideshare.net The order of potency based on substitution position is generally 2 > 3 > 4 > 1. pharmacy180.com

Impact of Functional Group Modifications on Biological Efficacy

The modification of functional groups on the this compound scaffold is a key strategy for optimizing its biological efficacy. solubilityofthings.comreachemchemicals.com These modifications can influence the molecule's electronic properties, solubility, and steric profile, thereby affecting its interaction with biological targets. ashp.org

Systematic modifications have revealed several important trends:

Side Chain Modifications:

Introducing a methyl group at the carbon adjacent to the ring nitrogen (C-1 of the side chain) can decrease antipsychotic activity. pharmacy180.com

Replacing the dimethylamino group with larger cyclic amines like pyrrolidinyl or morpholinyl groups generally decreases activity. pharmacy180.com However, substitution at the 4th position of a piperazine (B1678402) or piperidine (B6355638) ring with a hydroxyethyl (B10761427) group can substantially increase activity. cutm.ac.in

Ring Substituent Modifications:

The potency of substituents at the C-2 position generally increases in the order: OH < H < CN < CH3 < Cl < CF3. pharmacy180.com While a trifluoromethyl group (CF3) is more potent than a chlorine atom (Cl), it can also lead to more significant side effects. pharmacy180.com

Oxidation of the sulfur atom at the 5th position of the phenothiazine ring leads to a decrease in activity. pharmacy180.comcutm.ac.in

The following table summarizes the general impact of various functional group modifications on the neuroleptic activity of phenothiazine analogs.

Modification SiteModificationImpact on Neuroleptic Activity
Alkyl Side Chain (at N-10) Shortening or lengthening the 3-carbon chainDecreased
Branching at the β-positionDecreased cutm.ac.in
Introduction of a methyl group at C-1Decreased pharmacy180.com
Terminal Amino Group Primary or Secondary AmineReduced or Abolished pharmacy180.com
Alkylation with groups larger than methylDecreased cutm.ac.in
Replacement of dimethylamino with pyrrolidinyl/morpholinylDecreased pharmacy180.com
Phenothiazine Ring (at C-2) Substitution with electron-withdrawing groups (e.g., Cl, CF3)Increased pharmacy180.comslideshare.net
Substitution with bulky groupsVariable, can decrease activity
Phenothiazine Ring (at S-5) Oxidation to sulfoxide (B87167) or sulfoneDecreased pharmacy180.comcutm.ac.in

Computational Approaches in this compound SAR Research

Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into the SAR of compounds like this compound. cresset-group.comcollaborativedrug.com These approaches can predict the biological activity of novel compounds, rationalize experimental findings, and guide the synthesis of more potent and selective analogs. collaborativedrug.comwikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com In the context of this compound research, QSAR models are developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) of phenothiazine analogs with their experimentally determined neuroleptic potencies. nih.govuniroma1.it

The general workflow for a QSAR study involves:

Data Set Preparation: A diverse set of phenothiazine analogs with known biological activities is compiled. uniroma1.it

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a predictive model. jocpr.comprotoqsar.com

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. uniroma1.it

These models can then be used to predict the activity of new, unsynthesized this compound analogs, thereby prioritizing synthetic efforts towards the most promising candidates. cresset-group.com

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govfrontiersin.org In the case of this compound, docking studies are performed to understand how it and its analogs bind to dopamine receptors (e.g., D2 receptor). nih.govsamipubco.com These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding affinity and selectivity. scirp.org

For instance, docking studies can help to visualize how the protonated amino group of the side chain forms a crucial interaction with the receptor, mimicking the binding of dopamine itself. slideshare.net They can also explain why certain substitutions on the phenothiazine ring enhance or diminish activity by affecting the fit of the molecule within the receptor's binding pocket. mdpi.commdpi.com

Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time. researchgate.net This can help to assess the stability of the predicted binding mode and provide a more realistic picture of the molecular interactions. researchgate.net

The table below outlines the application of these computational methods in this compound SAR research.

Computational MethodApplication in this compound SARKey Insights
QSAR Predict the neuroleptic activity of new analogs.Identify key physicochemical properties correlated with activity. jocpr.com
Prioritize compounds for synthesis and testing.Guide lead optimization. jocpr.com
Molecular Docking Predict the binding mode of this compound at dopamine receptors.Identify key amino acid residues involved in binding. nih.govfrontiersin.org
Rationalize the observed SAR of different analogs.Explain why certain functional groups are favored or disfavored. mdpi.com
Molecular Dynamics Assess the stability of the ligand-receptor complex.Provide a dynamic view of molecular interactions. researchgate.net

Metabolism and Pharmacokinetics of Oxaflumazine

Absorption, Distribution, and Elimination Profiles

The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are fundamental to determining its time course of action. msdvetmanual.com While specific, quantitative data for oxaflumazine's absorption, distribution, and elimination in humans is not extensively detailed in recent literature, general principles of pharmacokinetics can be applied.

Absorption: Following administration, a drug is absorbed into the systemic circulation. msdvetmanual.com For orally administered drugs like this compound, this process involves passage through the gastrointestinal tract. fda.gov Factors such as the drug's formulation and the physiological environment can influence the rate and extent of absorption. fda.govyoutube.com

Distribution: Once in the bloodstream, a drug distributes into various tissues and organs. nih.gov The volume of distribution (Vd) is a key parameter that describes the extent of a drug's distribution in the body relative to its concentration in the plasma. nih.gov Drugs with a high Vd tend to distribute extensively into tissues, whereas those with a low Vd are more confined to the plasma. nih.gov The distribution process is influenced by factors like plasma protein binding and tissue permeability. nih.govallucent.com

Elimination: The body removes drugs through metabolism and excretion, processes that are often quantified by the elimination half-life (t½) and clearance (CL). msdvetmanual.comunil.ch The half-life is the time required for the drug concentration in the plasma to decrease by 50% and is a determinant of the duration of the drug's effect. unil.chwikipedia.org Clearance represents the volume of plasma from which the drug is completely removed per unit of time. ufl.edu Elimination primarily occurs through the liver and kidneys. wikipedia.org

Pharmacokinetic Parameters (General Concepts)

Parameter Description Importance
Bioavailability (F) The fraction of an administered dose that reaches the systemic circulation unchanged. ufl.edu Indicates the extent of absorption.
Maximum Concentration (Cmax) The highest concentration of the drug observed in the plasma. wikipedia.org Relates to the intensity of the drug's effect.
Time to Maximum Concentration (Tmax) The time at which Cmax is reached. Indicates the rate of absorption.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is in the blood plasma. nih.gov Describes the extent of drug distribution into tissues.
Elimination Half-Life (t½) The time required for the concentration of the drug in the body to be reduced by half. unil.ch Determines the dosing interval and time to reach steady state. msdvetmanual.com

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. ufl.edu | Measures the efficiency of drug elimination from the body. |

Biotransformation Pathways and Metabolite Identification

The biotransformation, or metabolism, of drugs is a critical process that converts them into more water-soluble compounds, facilitating their excretion. admescope.com This process typically occurs in the liver and involves a series of enzymatic reactions. europa.eu For this compound, early studies have identified its primary metabolic pathways. drugfuture.comresearchgate.net

The main sites for metabolic reactions on the this compound molecule are the 1,3-dioxane (B1201747) ring and the piperazine-propyl side chain. Key biotransformation reactions include:

Sulfoxidation: The sulfur atom in the phenothiazine (B1677639) ring is oxidized.

Hydroxylation: Hydroxyl groups are introduced into the molecule.

N-dealkylation: The alkyl group attached to the piperazine (B1678402) nitrogen is removed.

These metabolic transformations result in the formation of various metabolites. admescope.comlcms.cz The identification of these metabolites is crucial for a complete understanding of the drug's disposition and can be achieved using techniques like high-resolution mass spectrometry. nih.gov In vitro metabolism studies using liver microsomes or hepatocytes from different species, including humans, are often employed to predict the metabolic profile in vivo. europa.eumdpi.commdpi.com Comparing metabolite profiles across species helps in assessing the relevance of preclinical toxicology data to humans. revivapharma.com

Identified Biotransformation Reactions of this compound

Reaction Type Location on Molecule Resulting Product Class
Sulfoxidation Phenothiazine ring sulfur Sulfoxide (B87167) metabolites
Hydroxylation Aromatic ring or alkyl chains Hydroxylated metabolites

| N-dealkylation | Piperazine side chain | Dealkylated metabolites |

Pharmacokinetic Modeling in Preclinical and Clinical Settings

Pharmacokinetic (PK) modeling uses mathematical equations to describe and predict the concentration of a drug in the body over time. esmed.org These models are essential tools in drug development, helping to estimate safe and effective dosing regimens. allucent.com

Preclinical Modeling: PK models are initially developed using data from preclinical studies in animal species. allucent.comcatapult.org.uk These models can range from simple compartmental models to more complex physiologically based pharmacokinetic (PBPK) models. mdpi.comnih.gov PBPK models integrate physiological data (like organ blood flow and tissue volumes) with the drug's physicochemical properties to simulate its ADME. esmed.orgliu.edu Allometric scaling is a technique often used to extrapolate PK parameters from animals to predict human pharmacokinetics. youtube.com However, species differences in metabolism and absorption can sometimes lead to inaccuracies in these predictions. mdpi.com

Clinical Modeling: In the clinical setting, PK models are refined using data from human studies. nih.gov These models can help to understand variability in drug response among patients and to individualize dosing regimens. mdpi.com For instance, population PK modeling can identify factors such as age or organ function that may influence a drug's pharmacokinetics. nih.gov Hybrid models, which combine preclinical data with clinical pharmacokinetic data, can also be used to predict drug concentrations in specific tissues, such as tumors. researchgate.net The development and validation of such models are crucial for optimizing drug therapy. nih.gov

Analytical Methodologies for Oxaflumazine Detection and Quantification

Chromatographic Techniques for Separation and Analysisresearchgate.netanalis.com.my

Chromatography is a fundamental analytical technique used to separate complex mixtures into their individual components. researchgate.net For pharmaceutical analysis, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are among the most powerful and widely used methods, often coupled with mass spectrometry for enhanced detection and identification. analis.com.my These techniques are essential for isolating Oxaflumazine from impurities and metabolites. journal-imab-bg.org

High-Performance Liquid Chromatography (HPLC) Applicationsnih.govox.ac.uk

High-Performance Liquid Chromatography (HPLC) is a dominant technique in pharmaceutical analysis, prized for its high resolution, accuracy, and efficiency in separating, identifying, and quantifying compounds. ox.ac.ukscielo.br It is particularly well-suited for the analysis of phenothiazine (B1677639) drugs like this compound. nih.gov The method separates components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. ox.ac.uk

Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of pharmaceutical compounds. researchgate.net In this technique, a non-polar stationary phase, such as C18, is used with a polar mobile phase. chromatographyonline.compjoes.com For instance, the analysis of this compound-d8 Succinate has been reported using a C18 column, achieving a retention time of 12.3 minutes with a gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile (B52724). The selection of the column, mobile phase composition, flow rate, and detector are critical parameters that are optimized during method development to ensure reliable and reproducible results. scielo.org.mx HPLC can be coupled with various detectors, including ultraviolet (UV) or mass spectrometry (MS) detectors, for quantification and identification. nih.govnih.gov

Table 1: Typical HPLC Parameters for Pharmaceutical Analysis

Parameter Description Typical Values/Options
Stationary Phase (Column) The solid adsorbent material that separates the sample components. C18, C8, Phenyl, Cyano
Mobile Phase The solvent that carries the sample through the column. Mixtures of water or buffer (e.g., phosphate, formate) with organic solvents like acetonitrile or methanol. researchgate.netchromatographyonline.com
Flow Rate The speed at which the mobile phase is pumped through the column. 0.5 - 2.0 mL/min
Detector The device used to detect the separated components as they elute from the column. UV-Visible, Diode Array Detector (DAD), Mass Spectrometry (MS). nih.govpjoes.com

| Temperature | The column temperature, which can affect separation efficiency. | 25 - 40 °C chromatographyonline.com |

This table presents a generalized overview of HPLC parameters; specific values must be optimized for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profilingnih.govazolifesciences.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for identifying and quantifying volatile and semi-volatile compounds, making it highly suitable for metabolite profiling. azolifesciences.comgeorgetown.edu In the context of drug metabolism, GC-MS is used to separate and identify metabolites in biological samples like urine or plasma. nih.govazolifesciences.com For non-volatile metabolites, a chemical derivatization step is often required to make them volatile enough for GC analysis. shimadzu.comthermofisher.com This typically involves reactions like silylation or methoximation. thermofisher.com

As a phenothiazine derivative, this compound is expected to undergo extensive metabolism. Studies on similar phenothiazine drugs, such as levomepromazine (B1675116) and chlorpromazine, have successfully used GC-MS to identify numerous metabolites. nih.govoup.com Common metabolic pathways for phenothiazines include hydroxylation of the phenothiazine nucleus, N-demethylation, and sulfoxidation. nih.govoup.com For example, GC-MS analysis of levomepromazine in human urine identified 14 different metabolites, including hydroxylated and O-desmethylated forms. nih.gov This approach, combining the high separation power of GC with the sensitive and specific detection of MS, is considered a gold standard for the confirmative analysis of many drug metabolites. journal-imab-bg.org

Table 2: Potential this compound Metabolites Identifiable by GC-MS (Based on Phenothiazine Metabolism)

Metabolic Reaction Potential Metabolite Structure
Hydroxylation Hydroxy-oxaflumazine
N-Demethylation N-desmethyl-oxaflumazine
Sulfoxidation This compound sulfoxide (B87167)

| Combination | Hydroxy-N-desmethyl-oxaflumazine |

This table is illustrative and based on the known metabolism of similar phenothiazine compounds. Specific metabolite identification for this compound would require dedicated studies.

Spectroscopic Methods for Structural Elucidation and Quantificationsciensage.infotechnologynetworks.com

Spectroscopic techniques are indispensable for determining the chemical structure of molecules and for quantifying their presence. sciensage.infoiajps.com Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectrophotometry provide detailed information about a compound's atomic arrangement and concentration. technologynetworks.comegyankosh.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysisresearchgate.netslideshare.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the structure of organic compounds. researchgate.netslideshare.net It is based on the magnetic properties of atomic nuclei with non-zero spin, such as ¹H and ¹³C. pjoes.com When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency that is dependent on their chemical environment. pjoes.com This provides detailed information about the molecular structure, including the connectivity and spatial arrangement of atoms. nih.gov

The analysis of ¹H and ¹³C NMR spectra allows for the complete structural assignment of complex molecules. scielo.br Techniques such as 1D-NMR (¹H, ¹³C, DEPT) and 2D-NMR (COSY, HMQC, HMBC) are employed to piece together the molecular puzzle. analis.com.my For instance, ¹H NMR provides information on the number and type of protons, while ¹³C NMR reveals the carbon skeleton. egyankosh.ac.in In the case of this compound-d8 Succinate, ¹H NMR has been used to confirm the placement of deuterium (B1214612) atoms by observing the absence of specific proton signals. NMR is considered a gold standard for the structural identification of small organic molecules. researchgate.net

Table 3: Information Derived from Different NMR Experiments for Structural Elucidation

NMR Experiment Information Provided
¹H NMR Number of different types of protons, their electronic environment (chemical shift), and neighboring protons (spin-spin coupling). egyankosh.ac.in
¹³C NMR Number and type of carbon atoms (e.g., CH₃, CH₂, CH, C). analis.com.my
DEPT Differentiates between CH₃, CH₂, and CH groups. analis.com.my
COSY (Correlation Spectroscopy) Shows correlations between protons that are coupled to each other, helping to identify adjacent protons. analis.com.my
HMQC/HSQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded proton and carbon atoms.

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds, revealing long-range connectivity. analis.com.my |

Mass Spectrometry (MS) in Pharmacokinetic and Metabolic Studiesnih.govnih.gov

Mass spectrometry (MS) is a cornerstone technology in drug metabolism and pharmacokinetics (DMPK) studies. nih.govnih.gov It measures the mass-to-charge ratio (m/z) of ionized molecules, which allows for the determination of molecular weight and elemental composition with high accuracy. chromatographyonline.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and selective tool for quantifying drugs and their metabolites in complex biological matrices such as plasma and urine. nih.govresearchgate.net

In pharmacokinetic studies, LC-MS/MS is routinely used to measure drug concentrations over time, providing essential data on absorption, distribution, metabolism, and excretion (ADME). nih.govgeorgetown.edu This information is critical throughout the drug development process. nih.gov High-resolution mass spectrometry (HR-MS), such as Quadrupole Time-of-Flight (QTOF), provides accurate mass measurements that facilitate the unequivocal determination of the elemental formulas of metabolites. chromatographyonline.com By comparing the fragmentation patterns of a metabolite with the parent drug, its structure can be elucidated. chromatographyonline.com This capability is vital for identifying metabolic pathways and understanding a drug's potential for efficacy or toxicity. routledge.com

Table 4: Role of Mass Spectrometry in Pharmacokinetic and Metabolic Studies

Study Area Application of Mass Spectrometry
Absorption Quantifying drug concentration in plasma after administration to determine the rate and extent of absorption. georgetown.edu
Distribution Measuring drug and metabolite levels in various tissues and organs. georgetown.edu
Metabolism Identifying and structurally characterizing metabolites in plasma, urine, and feces. nih.govchromatographyonline.com
Excretion Quantifying the parent drug and metabolites in excretory products to determine routes of elimination. nih.gov
Bioavailability Comparing plasma concentrations after different routes of administration.

| Toxicokinetics | Relating the concentration of the drug or its metabolites to toxicological findings. |

UV-Visible Spectrophotometry for Concentration Determinationiajps.comdenovix.com

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective analytical technique widely used for the quantitative analysis of pharmaceutical compounds in solution. iajps.comhilarispublisher.com The method is based on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing substance and the path length of the light through the solution. egyankosh.ac.in

To determine the concentration of a compound like this compound, a solution of the analyte is placed in a cuvette and exposed to UV or visible light. rsc.org The instrument measures the amount of light that passes through the sample compared to a blank. technologynetworks.com The analysis is typically performed at the wavelength of maximum absorbance (λmax), where the compound absorbs light most strongly, to ensure maximum sensitivity and accuracy. rsc.orgmrclab.com A calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. primescholars.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. primescholars.com This technique is valuable for routine quality control and concentration checks. denovix.com

Table 5: Steps for Quantitative Analysis by UV-Visible Spectrophotometry

Step Description
1. Solvent Selection Choose a solvent that dissolves the analyte and does not absorb light in the same wavelength range.
2. Determination of λmax Scan a solution of the analyte over a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance. primescholars.com
3. Preparation of Standard Solutions Prepare a series of solutions with accurately known concentrations of the analyte. sciensage.info
4. Construction of Calibration Curve Measure the absorbance of each standard solution at the predetermined λmax and plot absorbance versus concentration. primescholars.com
5. Measurement of Unknown Sample Prepare the unknown sample in the same solvent and measure its absorbance at λmax.

| 6. Concentration Calculation | Determine the concentration of the unknown sample using its absorbance value and the equation of the line from the calibration curve. primescholars.com |

Bioanalytical Methods for this compound in Biological Matrices

The quantification of this compound in complex biological matrices, such as blood, plasma, serum, or tissue homogenates, is fundamental for evaluating its pharmacokinetic profile. mdpi.comnih.gov The development and validation of robust bioanalytical methods are essential to ensure the reliability and accuracy of the concentration data obtained from preclinical and clinical studies. europa.eulabmanager.com These methods typically involve a sample preparation step to isolate the analyte from interfering matrix components, followed by a highly selective and sensitive analytical detection technique. rsc.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecule drugs like this compound in biological samples, owing to its superior sensitivity and specificity. nih.govscielo.br The validation of these bioanalytical methods is performed in accordance with stringent guidelines from regulatory authorities to ensure data integrity. europa.euich.org

Sample Preparation Techniques

The primary objective of sample preparation is to extract this compound from the biological matrix, remove potential interferences, and concentrate the analyte to a level suitable for detection. irb.hrbioanalysis-zone.com The choice of technique depends on the physicochemical properties of this compound, the nature of the biological matrix, and the sensitivity required for the assay. Common sample preparation methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation (PPT): This is a relatively simple and rapid technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the biological sample (e.g., plasma) to denature and precipitate proteins. nih.govnih.gov After centrifugation, the supernatant containing the analyte is separated and can be directly injected into the LC-MS/MS system or further processed. While fast, this method may result in less clean extracts, potentially leading to matrix effects in the MS detector. researchgate.net

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between the aqueous biological sample and a water-immiscible organic solvent. The selection of the organic solvent is based on the polarity and solubility of this compound. After mixing and centrifugation, the organic layer containing the analyte is separated, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the mobile phase. scielo.br LLE generally provides cleaner extracts than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte from the liquid sample. irb.hr The process involves conditioning the sorbent, loading the sample, washing away interferences with an appropriate solvent, and finally eluting the analyte of interest with a different solvent. SPE can be automated and offers significant advantages in terms of cleanliness of the extract, recovery, and reduction of matrix effects. irb.hrhtslabs.com

Chromatographic and Mass Spectrometric Conditions

A validated LC-MS/MS method would provide the necessary selectivity and sensitivity for the quantification of this compound.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from endogenous matrix components and any potential metabolites. mdpi.com A reversed-phase C18 column is commonly employed for the separation of small molecule drugs. nih.gov The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol). nih.govnih.gov A gradient elution program is often used to achieve optimal separation and peak shape.

Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. scielo.br An electrospray ionization (ESI) source in the positive ion mode is typically used for the ionization of basic compounds like this compound. In MRM, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the specificity of the assay. The use of a stable isotope-labeled internal standard, such as this compound-d8, is highly recommended to compensate for any variability during sample preparation and analysis.

Method Validation

A bioanalytical method must be rigorously validated to demonstrate its reliability for the intended application. ich.orgnih.gov The validation process assesses several key parameters:

Specificity and Selectivity: The ability of the method to detect and quantify this compound without interference from endogenous matrix components, metabolites, or other co-administered drugs. europa.eu

Linearity and Range: The concentration range over which the assay is accurate and precise. The relationship between the instrument response and the concentration of the analyte is typically evaluated using a calibration curve. mdpi.com

Accuracy and Precision: The accuracy of the method refers to the closeness of the measured concentrations to the true values, while precision describes the degree of scatter between repeated measurements. These are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. scielo.br

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

Stability: The stability of this compound in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures. woah.org

The following tables present illustrative data for a hypothetical validated LC-MS/MS method for the quantification of this compound in human plasma.

Table 1: Illustrative Calibration Curve Parameters for this compound in Human Plasma

ParameterValue
Linearity Range0.1 - 100 ng/mL
Regression Equationy = 0.015x + 0.002
Correlation Coefficient (r²)> 0.995
Weighting Factor1/x²

Table 2: Illustrative Intra-day and Inter-day Precision and Accuracy for this compound in Human Plasma

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
0.1 (LLOQ)0.1056.8105.08.2104.5
0.3 (Low QC)0.2915.497.06.598.2
5.0 (Mid QC)5.124.1102.45.3101.8
80.0 (High QC)78.93.598.64.899.4

Table 3: Illustrative Stability of this compound in Human Plasma

Stability ConditionConcentration (ng/mL)Stability (% of Nominal)
Freeze-Thaw (3 cycles)Low QC: 0.295, High QC: 79.598.3, 99.4
Bench-Top (4 hours, RT)Low QC: 0.289, High QC: 78.896.3, 98.5
Long-Term (-80°C, 3 months)Low QC: 0.291, High QC: 79.197.0, 98.9

Challenges and Future Directions in Oxaflumazine Research and Development

Translational Challenges from Preclinical to Clinical Research

A significant hurdle in the development of novel antipsychotics such as oxaflumazine is the "translational gap" between preclinical findings and clinical outcomes. nih.gov Translational research faces obstacles like limited resources and the extended time required for new drug development. nih.gov The process requires continuous, interactive feedback among various disciplines, including government sectors, academic institutions, and pharmaceutical industries. nih.gov Key difficulties in this transition include a lack of well-defined targets, gaps in understanding disease pathophysiology, and the vast heterogeneity of the patient population. nih.gov

One major issue is that preclinical models, often involving rodents, cannot fully replicate the complex nature of human neuropsychiatric disorders. nih.govtexilajournal.com A drug's effectiveness might be limited to a specific subset of the population where a particular biological target exists. nih.gov Consequently, the predictive value of these models is often low. nih.gov For instance, a drug might show promise in animal studies, only to fail in human trials due to unforeseen toxic effects or lack of efficacy. nih.gov The small sample sizes in preclinical studies also pose a challenge, as results from small animal groups cannot always be generalized to larger, more diverse human populations. nih.gov This discrepancy highlights the need for improved translational strategies to bridge the gap between laboratory discoveries and their application in medical practice. texilajournal.com

Regulatory and Ethical Considerations in Psychiatric Drug Development

The development of psychiatric drugs like this compound is governed by stringent regulatory and ethical frameworks designed to protect vulnerable participants. nih.gov A central ethical tension exists between the principles of beneficence (acting to benefit the patient) and nonmaleficence (doing no harm). psychiatryonline.orgnih.gov This is particularly complex in psychiatric research, where participants may have cognitive impairments that affect their ability to provide fully informed consent. credevo.compsychiatryonline.org

Key ethical principles and considerations in psychiatric clinical trials include:

Informed Consent : This is the legal and ethical cornerstone of medical research. psychiatrictimes.comctfassets.net Researchers must ensure that potential participants, who may have compromised decisional capacity, fully understand the study's risks, benefits, and alternatives. credevo.compsychiatryonline.orgpsychiatrictimes.com The process should be ongoing, as a participant's capacity may change during the trial. psychiatryonline.org

Risk-Benefit Ratio : Institutional Review Boards (IRBs) and ethics committees meticulously evaluate whether the potential benefits of a new treatment justify the risks to participants. nih.govcredevo.com

Use of Placebo : The use of placebos in clinical trials for psychiatric disorders is an area of ethical debate, particularly when effective treatments already exist. nih.gov

Justice and Fairness : This principle requires the fair treatment of all individuals without prejudice and ensures equitable access to research participation. psychiatryonline.orgnih.gov

The entire research process, from the initial study question to the final data analysis, must be conducted with integrity and adhere to the highest scientific and ethical standards. psychiatryonline.orgnih.gov

Opportunities for Repurposing and Novel Therapeutic Applications

Drug repurposing, or finding new therapeutic uses for existing drugs, offers a promising and efficient strategy for expanding treatment options. oncozine.com This approach is advantageous because repurposed drugs often have well-established safety profiles and pharmacokinetic data, which can significantly reduce development costs and timelines. nih.govmdpi.com

For a compound like this compound, which belongs to the well-studied phenothiazine (B1677639) class, repurposing could uncover novel applications beyond its primary antipsychotic potential. One strategy is the "selective optimization of side activities" (SOSA). nih.gov This approach takes a known side effect of a drug and chemically optimizes the compound to enhance that secondary effect, potentially creating a new therapeutic agent for a different condition. nih.gov

The field of pharmacology plays a crucial role in identifying new targets for drug repurposing by improving the understanding of disease pathophysiology. nih.gov As research uncovers the complex molecular mechanisms underlying various disorders, opportunities may arise to reposition existing drugs to target these newly discovered pathways. nih.gov This is particularly relevant for central nervous system disorders, where repurposing can offer innovative treatment avenues. nih.gov

Integration of Advanced Technologies (e.g., AI, Modeling, and Simulation) in this compound Research

Key applications of these technologies include:

Drug Discovery and Design : AI can screen massive chemical libraries to identify promising drug candidates much faster than traditional methods. mdpi.commentalhealthctr.com Generative AI models can even design novel compounds with specific desired properties. mdpi.comwsu.edu For instance, AI has been used to predict the 3D structures of receptors, which is a crucial step in designing drugs that can bind to them effectively. news-medical.net

Predictive Modeling : AI algorithms can predict a drug's efficacy and potential side effects, helping to optimize drug candidates before they enter costly clinical trials. mentalhealthctr.comsciencedaily.com This can significantly reduce the time and cost involved in drug development. wsu.edu

Modeling and Simulation : Computer-based simulations are used to model complex biological processes, such as how a drug is distributed throughout the body or how particles behave during the manufacturing process. wsu.edumdpi.com These in silico predictions decrease the need for extensive experimental testing. wsu.edu For example, mechanistic models can optimize preparation parameters and predict potential quality issues, aligning with the "quality by design" concept. mdpi.com

The integration of AI, modeling, and simulation provides powerful tools to overcome many of the traditional bottlenecks in drug development, offering a path toward more efficient and personalized medicine. nih.govnih.gov

Collaborative Research Initiatives and Public-Private Partnerships

The immense challenges in developing new drugs for neuropsychiatric disorders necessitate collaborative efforts. texilajournal.com Public-private partnerships (PPPs) are a strategic model for bringing together the expertise, funding, and resources of multiple stakeholders, including academic institutions, government agencies, and pharmaceutical companies. researchgate.netnih.gov These partnerships are critical for addressing gaps in the research and development pipeline, such as validating new targets and developing biomarkers. nih.govtandfonline.com

PPPs can support pre-competitive research, where different entities work together to generate tools, methods, and data that can be shared publicly to accelerate drug discovery for everyone. tandfonline.com A successful example is the Alzheimer's Disease Neuroimaging Initiative (ADNI), a PPP focused on validating biomarkers for Alzheimer's disease. researchgate.netnih.gov

For the advancement of neuropsychiatric drug development, including for compounds like this compound, PPPs can:

Pool Resources : Combine funding and in-kind support from various public and private partners. nih.gov

Share Risk : Distribute the financial risks associated with developing novel therapies. tandfonline.com

Align Stakeholders : Build consensus among a wide group of stakeholders, including patient advocacy groups, to ensure research is focused on meeting real-world needs. researchgate.nettandfonline.com

Facilitate Data Sharing : Create large-scale networks for data sharing and clinical validation of new tools and biomarkers. nih.gov

By fostering collaboration, these initiatives can create a more streamlined and effective path for translating scientific discoveries into clinical practice. texilajournal.com

Q & A

Q. How can computational methods enhance interpretation of this compound’s receptor binding data?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding poses at D2 receptors and compare with mutagenesis data. Validate with Schild analysis for antagonist potency (pA2 values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.